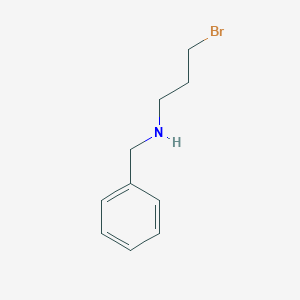

N-Benzyl-3-bromopropan-1-amine

Description

Contextualizing N-Benzyl-3-bromopropan-1-amine within Bifunctional Organic Molecules

Bifunctional organic molecules are compounds that possess two distinct reactive sites or functional groups. masterorganicchemistry.com This dual reactivity is the cornerstone of their utility in synthesis, allowing for the sequential or intramolecular formation of chemical bonds. In this compound, the key functional groups are the secondary amine and the primary alkyl bromide. masterorganicchemistry.comslideshare.net

The secondary amine (-NHR) group is nucleophilic and basic, capable of reacting with a variety of electrophiles. slideshare.net The benzyl (B1604629) group (C₆H₅CH₂-) attached to the nitrogen serves as a common protecting group that can often be removed under reductive conditions, but in this context, it primarily creates a specific steric and electronic environment. The other end of the molecule features a 3-bromopropyl group. The carbon-bromine bond is polarized, making the terminal carbon an electrophilic site susceptible to nucleophilic substitution reactions. researchgate.netsci-hub.se The bromine atom is a good leaving group, facilitating these substitutions. sci-hub.se The propane (B168953) bridge provides flexibility, allowing the two reactive centers to adopt various spatial arrangements necessary for intramolecular reactions to form cyclic structures.

Historical Perspectives on Related Propane-Bridged Amines and Bromides in Organic Chemistry

The use of molecules containing both amine and halide functionalities separated by a carbon chain has a long history in organic synthesis, particularly for the construction of nitrogen-containing rings. The synthesis of such bifunctional compounds has often revolved around the alkylation of amines, a reaction known to present significant challenges. masterorganicchemistry.com Historically, the direct reaction of an amine with an alkyl halide often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the amine product upon alkylation. masterorganicchemistry.comgoogle.com

To overcome these issues, synthetic chemists have developed various strategies. One common approach involves the use of a large excess of the amine to favor monoalkylation. Another method is to use protecting groups for the amine function. For instance, related synthons like N-Benzyloxycarbonyl-3-bromopropylamine feature a carbamate-protected amine, which can be deprotected after the bromide has reacted. prepchem.com The use of simple, related building blocks like 1,3-dibromopropane (B121459) and 3-bromopropan-1-ol has also been fundamental in developing synthetic routes to a variety of heterocyclic and acyclic compounds. mdpi.commsu.edu These historical strategies underscore the synthetic challenge and importance of controlling the reactivity of bifunctional molecules like this compound.

Contemporary Significance of this compound as a Building Block

The contemporary value of this compound lies in its ability to act as a versatile precursor, primarily for the synthesis of nitrogen-containing heterocycles. Its structure is perfectly suited for intramolecular cyclization. Treatment with a base can deprotonate the secondary amine, creating a potent internal nucleophile that can displace the bromide to form 1-benzylazetidine, a four-membered ring.

Detailed research into the synthesis of N-substituted 1,3-oxazinan-2-ones from 1,3-dibromopropane and primary amines has provided direct evidence for the role of this compound. In one study, when benzylamine (B48309) was reacted with 1,3-dibromopropane, this compound was tentatively identified as a trace intermediate. researchgate.netresearchgate.net The study noted that upon prolonged heating, this intermediate disappeared while the amount of the cyclized product, 1-benzylazetidine, increased, strongly suggesting it is a direct precursor in the formation of the azetidine (B1206935) ring via intramolecular SN2 reaction. researchgate.netresearchgate.net

This reactivity profile makes this compound a key building block for:

Introducing the Benzylaminopropyl Moiety : It can be used to append the -(CH₂)₃NHCH₂C₆H₅ group onto a substrate through nucleophilic attack on the brominated carbon.

Synthesis of Heterocycles : Beyond azetidines, it can be used in multi-step syntheses where the amine first reacts with another molecule, followed by a subsequent intramolecular reaction involving the bromo-group to form larger, more complex ring systems. This is a common strategy in modern synthesis, sometimes employed in cascade reactions. whiterose.ac.uk

Overview of Research Trajectories for this compound

Future research involving this compound is likely to proceed along several key trajectories, leveraging its unique bifunctional nature.

| Research Area | Objective and Rationale |

|---|---|

| Novel Heterocycle Synthesis | Exploiting the intramolecular cyclization to access substituted azetidines and other, larger N-heterocycles. This is driven by the prevalence of such motifs in biologically active molecules. researchgate.netresearchgate.net |

| Medicinal Chemistry | Use as a flexible linker to connect a pharmacophore to another molecular fragment. The three-carbon chain provides conformational flexibility, which can be crucial for optimizing binding to biological targets. mdpi.com |

| Controlled Synthesis Methods | Developing highly selective and high-yield syntheses of this compound itself. Overcoming the classic problem of over-alkylation in amine synthesis remains a pertinent goal. masterorganicchemistry.com |

| Materials Science | Investigating its use as a bifunctional monomer for the synthesis of novel polymers and functional materials, a concept explored with other bifunctional molecules. beilstein-journals.org |

The development of controlled synthetic routes that avoid its formation as a minor byproduct and instead produce it as a primary product in high yield will be crucial for unlocking its full potential as a readily available building block for academic and industrial research. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

70052-93-6 |

|---|---|

Molecular Formula |

C10H14BrN |

Molecular Weight |

228.13 g/mol |

IUPAC Name |

N-benzyl-3-bromopropan-1-amine |

InChI |

InChI=1S/C10H14BrN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |

InChI Key |

BHXQCWNGVXNCJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 3 Bromopropan 1 Amine

Alkylation Strategies for N-Benzyl-3-bromopropan-1-amine Formation

Alkylation strategies are the most direct routes for the synthesis of this compound. These can be broadly categorized into two main approaches: the direct N-alkylation of primary amines with bromopropyl derivatives and alternative routes involving the N-alkylation of 3-bromopropan-1-amine derivatives with benzyl (B1604629) halides. Each of these strategies has its own set of advantages and challenges, which can be addressed through careful optimization of reaction conditions.

Direct N-Alkylation of Primary Amines with Bromopropyl Derivatives

This approach focuses on the reaction of a primary amine, such as benzylamine (B48309), with a suitable bromopropyl derivative. The primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the bromopropyl compound.

The direct reaction of benzylamine with 1,3-dibromopropane (B121459) is a straightforward method for the synthesis of this compound. However, this reaction is often complicated by a lack of selectivity. Since the product, this compound, is also a secondary amine, it can react further with another molecule of 1,3-dibromopropane or even with the starting benzylamine, leading to the formation of tertiary amines and other over-alkylated products. A significant side reaction is the intramolecular cyclization of the product to form N-benzylazetidine. Careful control of reaction conditions is therefore crucial to maximize the yield of the desired mono-alkylation product.

Table 1: Representative Mono-N-alkylation of Benzylamine with 1,3-Dibromopropane

| Reactant 1 | Reactant 2 | Product | Major Byproducts |

| Benzylamine | 1,3-Dibromopropane | This compound | N,N-Dibenzyl-3-bromopropan-1-amine, N-Benzylazetidine |

Note: The yields of the desired product can vary significantly based on the reaction conditions.

The optimization of reaction conditions is paramount to achieving high selectivity and yield in the mono-N-alkylation of benzylamine. Key parameters that are typically adjusted include the choice of solvent, the reaction temperature, and the stoichiometric ratio of the reactants. google.com

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can effectively solvate the reactants and facilitate the nucleophilic substitution reaction. google.com

Temperature: The reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired byproducts through over-alkylation and side reactions. Therefore, the temperature is often carefully controlled to strike a balance between a reasonable reaction rate and high selectivity.

Stoichiometry: The molar ratio of benzylamine to the 1,3-dibromopropane analogue is a crucial parameter. Using an excess of the primary amine can favor the formation of the mono-alkylation product by increasing the probability of the alkylating agent reacting with the starting amine rather than the secondary amine product. google.com

Table 2: Optimization of Reaction Conditions for N-Alkylation of a Substituted Benzylamine google.com

| Entry | Amine:Halide Ratio | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) |

| 1 | 2:1 | DMF | 25 | 24 | 95 |

| 2 | 1:1 | DMF | 25 | 24 | Lower yield, increased di-alkylation |

| 3 | 2:1 | Acetonitrile | 25 | 24 | Moderate |

| 4 | 2:1 | Toluene (B28343) | 25 | 24 | Low to moderate |

| 5 | 2:1 | DMF | 60 | 12 | High, with some increase in byproducts |

This table is based on a representative N-alkylation of a substituted benzylamine and illustrates the general effects of varying reaction conditions. google.com

The presence of a base is often necessary to neutralize the hydrobromic acid that is formed as a byproduct of the reaction. The choice of base can have a profound impact on the selectivity and yield of the desired this compound. Weaker, non-nucleophilic bases are generally preferred to avoid competing reactions.

Research has shown that cesium bases, such as cesium hydroxide (B78521) (CsOH) and cesium carbonate (Cs2CO3), can exhibit a remarkable "cesium effect," leading to high chemoselectivity for mono-N-alkylation. researchgate.net This is attributed to the ability of the large cesium cation to coordinate with the primary amine, thereby increasing its nucleophilicity while sterically hindering the secondary amine product from further reaction. researchgate.net

Table 3: Comparison of Different Bases on the Selectivity of N-Alkylation researchgate.net

| Entry | Base | Solvent | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |

| 1 | CsOH | DMF | High | Low |

| 2 | Cs2CO3 | DMF | High | Low |

| 3 | KOH | DMF | Moderate | Moderate |

| 4 | NaOH | DMF | Low to Moderate | High |

| 5 | K2CO3 | DMF | Moderate | Moderate |

| 6 | NaHCO3 | DMF | Low | Low (low conversion) |

This table provides a general comparison of the effect of different bases on the selectivity of N-alkylation reactions. researchgate.net

Alternative Alkylation Routes Involving 3-Bromopropan-1-amine Derivatives

An alternative approach to the synthesis of this compound involves using 3-bromopropan-1-amine or its derivatives as the starting material and reacting it with a benzylating agent.

In this synthetic route, 3-bromopropan-1-amine is N-alkylated using a benzyl halide, such as benzyl bromide or benzyl chloride. Similar to the previously described method, controlling the degree of alkylation is a key challenge, as the secondary amine product can undergo further benzylation to form a tertiary amine. The reaction conditions, including the choice of base, solvent, and stoichiometry, must be carefully optimized to favor the formation of the desired mono-benzylated product.

Table 4: Representative N-Alkylation of 3-Bromopropan-1-amine with a Benzyl Halide

| Reactant 1 | Reactant 2 | Product | Major Byproduct |

| 3-Bromopropan-1-amine | Benzyl bromide | This compound | N,N-Dibenzyl-3-bromopropan-1-amine |

Note: The success of this reaction is highly dependent on achieving selective mono-benzylation.

Strategies for Amine Protection and Deprotection in Synthesis

In the multi-step synthesis of complex molecules containing amine functionalities, the use of protecting groups is a crucial strategy to prevent unwanted side reactions. The benzyl (Bn) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal. fishersci.co.uknih.gov

Protection of the Amine:

The introduction of the benzyl group onto the amine can be achieved through several methods. A common approach involves the reaction of the primary amine with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like methanol (B129727) or acetonitrile. fishersci.co.uk This reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the benzylic carbon, displacing the bromide ion. Another method is reductive amination, which involves the reaction of the amine with benzaldehyde (B42025) to form an imine intermediate, followed by reduction with a reducing agent like sodium cyanoborohydride. fishersci.co.uk

Deprotection of the N-Benzyl Group:

The removal of the N-benzyl group is typically accomplished through catalytic hydrogenolysis. fishersci.co.uknih.gov This method involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. fishersci.co.uknih.gov The reaction is usually carried out in a solvent such as ethanol. fishersci.co.uk The benzyl group is cleaved, yielding the free amine and toluene as a byproduct. nih.gov

Recent advancements have shown that the efficiency of Pd/C-catalyzed hydrogenative deprotection can be enhanced by the addition of niobic acid-on-carbon (Nb2O5/C). nih.gov This acidic heterogeneous catalyst facilitates the reaction, allowing for excellent yields of the deprotected amine without the need for a subsequent neutralization step. nih.gov The catalysts can also be easily recovered and reused, adding to the sustainability of the process. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalytic methods provide powerful tools for the synthesis of N-substituted amines, offering advantages in terms of efficiency, selectivity, and environmental impact.

Metal-Catalyzed N-Alkylation Pathways

Transition metal catalysts have emerged as highly effective for the N-alkylation of amines with alcohols, a process that is considered a green synthetic method. nih.govacs.org

Nickel (Ni) and Ruthenium (Ru) are prominent examples of transition metals that catalyze the N-alkylation of amines.

Nickel Catalysts: Nickel-based catalysts, particularly nickel nanoparticles supported on materials like θ-Al2O3, have demonstrated high activity for the N-alkylation of amines with both benzyl and aliphatic alcohols. researchgate.netacs.org These heterogeneous catalysts are reusable and can function under additive-free conditions. researchgate.netacs.org The reaction mechanism is believed to proceed through a hydrogen-borrowing pathway. researchgate.netacs.org The nature of the support material plays a crucial role, with acid-base bifunctional supports leading to higher catalytic activity. researchgate.net In some cases, a simple and highly active catalytic system can be generated in situ from Ni(COD)2 and KOH under ligand-free conditions. rsc.orgrsc.org This method is efficient for the functionalization of anilines with a wide range of alcohols and exhibits excellent functional group tolerance. rsc.orgrsc.org

Ruthenium Catalysts: Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are among the most effective catalysts for N-alkylation reactions. nih.govacs.org Ruthenium-catalyzed reactions can be carried out under mild conditions, sometimes even at room temperature when the alcohol is used as the solvent. nih.gov These reactions often exhibit high conversion and selectivity. nih.gov For instance, the conversion of primary amines to secondary amines can be achieved using alcohols as the alkylating agent, catalyzed by [Ru(p-cymene)Cl2]2 and a bidentate phosphine (B1218219) ligand. rsc.org

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a sustainable and atom-efficient process for the N-alkylation of amines with alcohols, producing water as the only byproduct. nih.govrsc.orgnih.govlu.seresearchgate.net This process involves the temporary removal of hydrogen from the alcohol by the catalyst to form an aldehyde intermediate. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen on the catalyst to yield the N-alkylated amine. osti.govresearchgate.net

This methodology has been successfully applied using various transition metal catalysts, including those based on ruthenium and nickel. researchgate.netacs.orgnih.gov For example, ruthenium nanoparticles have been shown to be effective and recyclable catalysts for the alkylation of amines with alcohols in water, often under microwave irradiation. rsc.org

Lewis Acid Promoted Reactions

Lewis acids can also promote the N-alkylation of amines, offering an alternative to transition metal-catalyzed methods.

Boron-based compounds can act as promoters in amine alkylation reactions. For instance, a copper-catalyzed reaction of primary amines with alkyl halides can be facilitated by the presence of trimethyl borate, B(OMe)3. researchgate.net Boron-based catalysts have also been developed for the N-alkylation of amines using carboxylic acids in the presence of a silane (B1218182) reducing agent. researchgate.net This metal-free approach allows for the smooth alkylation of various primary and secondary amines with good selectivity and functional group compatibility. researchgate.net

Copper-Based Catalysis in Conjunction with Lewis Acids

Copper-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen (C-N) bonds. These methods offer an alternative to traditional N-alkylation, often proceeding under milder conditions with broader functional group tolerance. In the context of synthesizing this compound, a potential pathway involves the copper-catalyzed coupling of benzylamine with a three-carbon electrophile.

Research has demonstrated that copper(II) acetate (B1210297) (Cu(OAc)₂) can effectively catalyze the N-alkylation of amines with alkylborane reagents in the presence of an oxidant. researchgate.netacs.org This type of cross-coupling reaction yields alkylated amines in good to excellent yields. researchgate.netacs.org While the direct application to 3-bromopropan-1-amine precursors is a specific adaptation, the underlying principle of copper-mediated C-N bond formation is well-established for a variety of amines and alkylating agents. nih.govnih.govresearchgate.net For instance, photoinduced, copper-catalyzed processes have been developed for the selective mono-alkylation of primary aliphatic amines with unactivated secondary alkyl iodides under mild conditions. nih.gov

The role of a Lewis acid in conjunction with a copper catalyst would be to enhance the electrophilicity of the alkylating agent, thereby facilitating the nucleophilic attack by the amine. A Lewis acid could coordinate to the bromine atom of a 1,3-dihalopropane derivative, making the terminal carbon more susceptible to substitution. This synergistic catalysis can lead to higher reaction rates and yields. A new copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines has been shown to produce chiral secondary benzylamines in excellent yields, demonstrating the versatility of copper catalysis in synthesizing complex amine structures. nih.govnih.gov

Table 1: Illustrative Conditions for Copper-Catalyzed N-Alkylation of Amines This table presents representative conditions for copper-catalyzed N-alkylation reactions, which could be adapted for the synthesis of this compound.

| Catalyst System | Amine Substrate | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(OAc)₂ / Peroxide | Aniline | Cyclohexylboronic ester | Dioxane | 80 | 85 | researchgate.net |

| CuI / Ligand | Primary Aliphatic Amine | Secondary Alkyl Iodide | DME | -10 | 70-90 | nih.gov |

| Cu/TiO₂ + Au/TiO₂ | Functionalized Amines | Alcohols | Acetonitrile | Ambient | High | nih.gov |

| Cu(OTf)₂ / Bis(oxazoline) | Phenol | Alkyl Aldimine | CH₂Cl₂ | 25 | >90 | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. walisongo.ac.id For the synthesis of this compound, applying these principles involves exploring alternative solvents and novel reaction media to minimize environmental impact.

Solvent-Free or Environmentally Benign Solvent Systems

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with environmentally benign alternatives. researchgate.netrsc.org Traditional organic solvents are often flammable, toxic, and contribute to air pollution. researchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic substrates may have limited solubility in water, techniques such as the use of phase-transfer catalysts can overcome this limitation. For amine synthesis, reactions like the Ullmann C-N coupling can be performed in aqueous systems using a copper catalyst, eliminating the need for organic solvents and strong bases. google.com

Deep eutectic solvents (DESs) have also emerged as promising green alternatives. mdpi.com These systems, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are characterized by low volatility, high thermal stability, and tunable polarity. mdpi.com DESs can function as both the reaction medium and a catalyst, potentially simplifying reaction setups and workup procedures. mdpi.com

Table 2: Comparison of Conventional Solvents and Green Alternatives

| Solvent | Boiling Point (°C) | Flammability | Toxicity | Environmental Impact |

| Dichloromethane | 39.6 | Non-flammable | High (Carcinogen) | High (VOC) |

| Toluene | 110.6 | High | High (Neurotoxin) | High (VOC, Smog) |

| Acetonitrile | 81.6 | High | Moderate | High (VOC) |

| Water | 100 | Non-flammable | Low | Low |

| Ionic Liquids | >100 (Decomposition) | Generally Low | Variable | Low Volatility |

| Deep Eutectic Solvents | High (Decomposition) | Generally Low | Generally Low | Low Volatility, Biodegradable |

Ionic Liquid-Supported Synthesis Strategies

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. scispace.com They are considered green solvents due to their negligible vapor pressure, which prevents their release into the atmosphere. scispace.comcore.ac.uk Furthermore, ILs possess high thermal and chemical stability, non-flammability, and the ability to dissolve a wide range of organic and inorganic compounds. scispace.com

In organic synthesis, ionic liquids can serve as both the solvent and a co-catalyst. scispace.com Their properties can be fine-tuned by modifying the cation or anion, allowing for the design of task-specific ILs. core.ac.uk For the synthesis of this compound, an ionic liquid could replace a conventional organic solvent in a nucleophilic substitution reaction between benzylamine and a 1,3-dihalopropane. The polar nature of many ILs can enhance the rate of such substitution reactions. A key advantage is the potential for catalyst and solvent recycling; after the reaction, the product can often be extracted with a less polar organic solvent, leaving the ionic liquid and any dissolved catalyst behind to be reused. scispace.com This approach aligns with green chemistry principles by reducing waste and improving process efficiency. nih.gov

Chemical Transformations and Reactivity of N Benzyl 3 Bromopropan 1 Amine

Reactivity as a Secondary Amine Moiety

The nitrogen atom in N-Benzyl-3-bromopropan-1-amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity of the secondary amine group is central to its utility in synthetic organic chemistry, allowing for the construction of more complex molecular architectures through the formation of new carbon-nitrogen and nitrogen-acyl bonds.

Subsequent Alkylation Reactions

Alkylation of the secondary amine in this compound involves the reaction with an alkylating agent, typically an alkyl halide, to form a new C-N bond. This process, known as the Menschutkin reaction when forming quaternary salts, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

The reaction of this compound with one equivalent of an alkyl halide (R-X) leads to the formation of a tertiary amine. This newly formed tertiary amine can then react with another equivalent of the alkylating agent to yield a quaternary ammonium (B1175870) salt. libretexts.orgrsc.org Quaternary ammonium compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com

The stepwise process can be illustrated as follows:

Formation of Tertiary Amine:

this compound + R-X → [N-Benzyl-N-alkyl-3-bromopropan-1-ammonium halide] → N-Benzyl-N-alkyl-3-bromopropan-1-amine + HX

Formation of Quaternary Ammonium Salt:

N-Benzyl-N-alkyl-3-bromopropan-1-amine + R-X → N-Benzyl-N,N-dialkyl-3-bromopropan-1-ammonium halide

This sequence of reactions highlights the potential for a complex mixture of products, including the secondary amine starting material, the tertiary amine, and the final quaternary ammonium salt. libretexts.org The reaction to form the quaternary ammonium salt is often the final stage, as there is no longer a hydrogen atom on the nitrogen that can be removed. libretexts.org

| Reactant | Alkylating Agent (R-X) | Product Stage | Product Structure |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Tertiary Amine | N-Benzyl-N-methyl-3-bromopropan-1-amine |

| N-Benzyl-N-methyl-3-bromopropan-1-amine | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | N-Benzyl-N,N-dimethyl-3-bromopropan-1-ammonium iodide |

| This compound | Ethyl Bromide (CH₃CH₂Br) | Tertiary Amine | N-Benzyl-N-ethyl-3-bromopropan-1-amine |

| N-Benzyl-N-ethyl-3-bromopropan-1-amine | Ethyl Bromide (CH₃CH₂Br) | Quaternary Ammonium Salt | N-Benzyl-N,N-diethyl-3-bromopropan-1-ammonium bromide |

A significant challenge in the alkylation of secondary amines like this compound is the tendency for overalkylation, leading to mixtures of tertiary amines and quaternary ammonium salts. nih.gov This lack of selectivity arises because the nucleophilicity of the nitrogen atom generally increases with each successive alkylation, making the tertiary amine product more reactive than the secondary amine starting material. nih.gov

Several factors influence the extent of overalkylation and can be manipulated to control the reaction's selectivity:

Stoichiometry: Using a large excess of the secondary amine can favor the formation of the tertiary amine by increasing the probability that the alkylating agent will react with the starting material rather than the product.

Reaction Conditions: The choice of solvent, temperature, and base can significantly impact selectivity. Polar solvents can stabilize the transition state of the SN2 reaction, increasing the rate. nih.gov

Steric Hindrance: Increasing the steric bulk of either the amine's substituents or the alkylating agent can disfavor the formation of the more sterically crowded quaternary ammonium salt. Tertiary halides are less reactive in SN2 reactions due to steric hindrance. vedantu.comvedantu.com

Competitive Deprotonation/Protonation: One strategy to achieve selective monoalkylation involves using the amine hydrohalide salt (e.g., R₂NH₂⁺Br⁻). rsc.orgresearchgate.net Under controlled basic conditions, a small equilibrium concentration of the free secondary amine is generated, which can be alkylated. The resulting tertiary amine is immediately protonated by the excess amine salt, effectively protecting it from further alkylation. rsc.orgresearchgate.net

| Factor | Effect on Overalkylation | Strategy for Monoalkylation |

|---|---|---|

| Amine:Halide Ratio | Decreases with high amine ratio | Use a large excess of the secondary amine. |

| Steric Hindrance | Decreases with bulky reactants | Use sterically demanding alkylating agents. |

| Amine Form | Decreases when using amine salt | React the amine hydrohalide salt with the alkyl halide in the presence of a carefully chosen base. researchgate.net |

| Solvent | Can be influenced by solvent polarity | Optimize solvent choice; for instance, DMF has been used effectively in selective alkylations. researchgate.net |

N-Acylation and Amide Bond Formation

The secondary amine of this compound can react with carboxylic acid derivatives to form an amide, a process known as N-acylation. This is a fundamental transformation in organic synthesis. nih.govnih.gov The reaction typically involves an activated carboxylic acid, such as an acyl chloride or an anhydride, which provides a highly electrophilic carbonyl carbon for the nucleophilic amine to attack. semanticscholar.org

The general mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). This process is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). semanticscholar.org The formation of an amide bond is a key step in the synthesis of a vast number of pharmaceuticals and biologically active molecules. nih.govresearchgate.net

For example, the reaction with benzoyl chloride would yield N-benzyl-N-(3-bromopropyl)benzamide:

this compound + Benzoyl Chloride → N-benzyl-N-(3-bromopropyl)benzamide + HCl

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming carbon-nitrogen bonds. nih.gov These methods allow for the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing a versatile route to N-aryl amines. nih.gov The secondary amine of this compound is a suitable nucleophile for these transformations.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the palladium(0) catalyst. nih.gov

This compound can be coupled with a wide variety of aryl and heteroaryl halides (e.g., bromides, chlorides, and iodides) using a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. nih.govresearchgate.net This reaction provides direct access to N-aryl-N-benzyl-3-bromopropan-1-amines, which are valuable intermediates in medicinal chemistry and materials science. nih.gov

An illustrative reaction is the coupling with bromobenzene:

this compound + Bromobenzene + Base --(Pd catalyst, Ligand)--> N-Benzyl-N-phenyl-3-bromopropan-1-amine

Ligand Design for Enhanced Reactivity and Stability

The presence of a nitrogen atom with a lone pair of electrons allows this compound to function as a ligand in transition metal catalysis. While the parent molecule itself can act as a monodentate ligand, its true potential is realized when it is modified to form multidentate ligands, which can significantly enhance the reactivity and stability of the resulting metal complexes.

The design of effective ligands is crucial for controlling the outcome of catalytic reactions. For instance, in palladium-catalyzed cross-coupling reactions, the ligand sphere around the metal center influences the oxidative addition and reductive elimination steps of the catalytic cycle. Bidentate ligands, which can form a chelate ring with the metal, are often preferred as they generally lead to more stable and reactive catalysts.

This compound can be envisioned as a precursor to bidentate ligands. For example, reaction of the bromide with a phosphine (B1218219) nucleophile would yield a P,N-bidentate ligand. The stability of the resulting metal complexes would depend on several factors, including the nature of the metal, the size of the chelate ring, and the electronic and steric properties of the substituents on the nitrogen and phosphorus atoms. The stability of metal complexes can be quantified by their stability constants; a higher stability constant indicates a stronger metal-ligand interaction. scispace.com

Recent advances in catalysis have highlighted the importance of robust ligands that can withstand harsh reaction conditions and prevent catalyst deactivation. For example, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that form strong bonds with transition metals, leading to highly stable and active catalysts. nih.govmdpi.com While not directly an NHC, the principles of creating a stable metal-ligand bond through chelation are applicable to ligands derived from this compound.

| Ligand Type Derived from this compound | Potential Coordinating Atoms | Potential Applications in Catalysis | Factors Influencing Stability |

| P,N-Bidentate | Phosphorus, Nitrogen | Cross-coupling reactions (e.g., Suzuki, Heck) | Chelate ring size, steric hindrance, electronic effects |

| N,N-Bidentate | Nitrogen, Nitrogen (after modification) | Hydrogenation, transfer hydrogenation | Nature of the second nitrogen donor, chelate ring size |

Reactivity as an Alkyl Bromide Moiety

The propyl bromide portion of this compound is susceptible to a variety of transformations typical of primary alkyl halides.

As a primary alkyl bromide, this compound is expected to undergo nucleophilic substitution predominantly through an SN2 mechanism. The S_N2 pathway involves a backside attack by a nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The competing S_N1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the primary carbocation.

The presence of a nucleophilic secondary amine and an electrophilic alkyl bromide within the same molecule allows for an intramolecular nucleophilic substitution reaction. This cyclization leads to the formation of a four-membered ring, resulting in N-benzylazetidinium bromide. This process is a classic example of an intramolecular S_N2 reaction. The rate of cyclization is influenced by the proximity of the reacting centers and the entropic favorability of forming a small ring. While the formation of three- and five-membered rings is generally rapid, the formation of four-membered rings can also be efficient under appropriate conditions.

This type of intramolecular cyclization is a key step in the synthesis of azetidine (B1206935) derivatives, which are important structural motifs in medicinal chemistry. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed, or by heating to promote the cyclization of the corresponding hydrobromide salt.

This compound readily reacts with a variety of external nucleophiles in intermolecular S_N2 reactions. The products of these reactions depend on the nature of the nucleophile employed.

| Nucleophile | Reagent Example | Product | Reaction Conditions |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | N-Benzyl-3-hydroxypropan-1-amine | Aqueous or alcoholic solvent, heating may be required |

| Alkoxide | Sodium Methoxide (NaOMe) | N-Benzyl-3-methoxypropan-1-amine | Anhydrous alcohol solvent |

| Cyanide | Potassium Cyanide (KCN) | 4-(Benzylamino)butanenitrile | Polar aprotic solvent (e.g., DMSO, DMF) |

| Ammonia (B1221849) | Ammonia (NH₃) | N-Benzylpropane-1,3-diamine | Excess ammonia to minimize over-alkylation |

| Hydrazine | Hydrazine (N₂H₄) | N-Benzyl-N'-(3-aminopropyl)hydrazine | Alcoholic solvent |

It is important to note that when using amine nucleophiles, such as ammonia, over-alkylation can occur, leading to a mixture of primary, secondary, and tertiary amine products, as well as quaternary ammonium salts.

Elimination reactions of this compound, which would lead to the formation of an alkene, can occur under basic conditions and compete with nucleophilic substitution. The primary mechanism for elimination in primary alkyl halides is the E2 (bimolecular elimination) mechanism. This is a concerted process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion is simultaneously expelled.

The regioselectivity of the elimination is an important consideration. For this compound, there is only one type of β-proton, so only one alkene product, N-benzylprop-2-en-1-amine, can be formed.

The choice of base can significantly influence the ratio of substitution to elimination products. Strong, sterically hindered bases, such as potassium tert-butoxide, are known to favor elimination over substitution. masterorganicchemistry.com This is because the bulky base has difficulty accessing the sterically shielded carbon atom for an S_N2 attack but can readily abstract a more accessible proton on the β-carbon. masterorganicchemistry.com

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, opening up a wide range of synthetic possibilities, particularly in the realm of carbon-carbon bond formation through cross-coupling reactions.

Grignard Reagents: The formation of a Grignard reagent from this compound by reaction with magnesium metal is complicated by the presence of the acidic N-H proton of the secondary amine. This proton would be readily deprotonated by the highly basic Grignard reagent, leading to its destruction. Therefore, protection of the amine functionality is necessary before attempting to form the Grignard reagent. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), although in this case, a different protecting group would be needed for the secondary amine. Once the amine is protected, the resulting N-protected-3-bromopropanamine can be converted to the corresponding Grignard reagent, (N-protected-N-benzyl-3-aminopropyl)magnesium bromide. This organometallic species can then be used in a variety of reactions, such as additions to carbonyl compounds and in Kumada cross-coupling reactions. wikipedia.orgorganic-chemistry.org

Cross-Coupling Precursors: this compound can serve as a precursor for various metal-catalyzed cross-coupling reactions.

Kumada Coupling: The Grignard reagent derived from the protected amine can be coupled with aryl or vinyl halides in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org

Negishi Coupling: Alternatively, the protected alkyl bromide can be converted into an organozinc reagent, which can then be used in a Negishi cross-coupling reaction with an aryl, vinyl, or alkyl halide, typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance. wikipedia.org

Other Cross-Coupling Reactions: While less common for alkyl bromides compared to aryl or vinyl halides, under specific catalytic systems, this compound or its derivatives could potentially participate in other cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, often requiring specialized ligands and reaction conditions.

| Cross-Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst |

| Kumada | Organomagnesium (Grignard) | Aryl/Vinyl Halide | Ni or Pd |

| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halide | Ni or Pd |

Nucleophilic Substitution Reactions (SN1 and SN2)

Bifunctional Reactivity: Coordinated Transformations

The dual reactivity of this compound makes it a valuable intermediate in coordinated chemical transformations where both the amine and the alkyl bromide functionalities play sequential or simultaneous roles.

Cascade Reactions and Ring Expansion Methodologies

Cascade reactions offer an efficient pathway to complex molecules by performing multiple bond-forming events in a single operation. Ring expansion methodologies, in particular, provide access to medium-sized rings and macrocycles that are often challenging to synthesize via traditional cyclization methods. researchgate.netnih.gov

Nucleophile-Induced Cyclization/Ring Expansion (NICE)

The Nucleophile-Induced Cyclization/Ring Expansion (NICE) is a cascade reaction concept developed for the synthesis of medium-sized rings and macrocycles. whiterose.ac.uk The general strategy involves a linear precursor molecule containing an electrophilic component, an internal nucleophile, and a terminal nucleophile. The reaction is initiated by the terminal nucleophile attacking the electrophilic site, which triggers a cyclization by the internal nucleophile, followed by a subsequent ring expansion. whiterose.ac.uk

While this compound possesses both a nucleophilic center (the benzylamino group) and an electrophilic center (the bromopropyl group), its direct application as a substrate in documented NICE reactions is not prominent in the reviewed literature. Conceptually, it could be envisioned as a building block for constructing a more complex linear precursor suitable for a NICE cascade, but it does not inherently contain all the necessary components to undergo this specific transformation on its own.

Conjugate Addition Ring Expansion (CARE)

The Conjugate Addition Ring Expansion (CARE) is a powerful cascade reaction used to prepare medium-sized and macrocyclic lactams from primary amines and cyclic imides. nih.govresearchgate.net The key mechanistic step involves the conjugate addition of a primary amine to an N-acryloyl lactam, which generates an enolate intermediate. rsc.orgrsc.org This intermediate then undergoes an intramolecular acyl transfer, leading to the expansion of the lactam ring by four atoms. researchgate.netrsc.org The scope of the CARE reaction is broad, with high yields and excellent functional group tolerance, particularly with respect to the primary amine component. nih.govrsc.org

This compound is a secondary amine and lacks the Michael acceptor system required to initiate the CARE cascade. Therefore, it is not a suitable starting material for this specific ring expansion methodology as described in the literature.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This compound has been identified as a key transient intermediate in a one-pot, three-component synthesis of N-substituted 1,3-oxazinan-2-ones. researchgate.net

In this reaction, 1,3-dibromopropane (B121459), a primary amine (such as benzylamine), and a bicarbonate source (like tetraethylammonium (B1195904) bicarbonate) are reacted in methanol (B129727). researchgate.netresearchgate.net The reaction proceeds through the initial formation of this compound in situ. This intermediate is then involved in the subsequent steps of the reaction cascade. Gas chromatography-mass spectrometry (GC/MS) analysis of the reaction mixture at early stages has detected trace amounts of this compound, which disappear as the reaction progresses toward the final product. researchgate.net This observation confirms its role as a crucial, though short-lived, component in this multi-component system. researchgate.net

Synthesis of Heterocyclic Systems via Intramolecular Cyclization

The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles. The nucleophilic secondary amine can attack the electrophilic carbon atom bearing the bromine atom, leading to the formation of a new ring system.

Formation of N-Substituted 1,3-Oxazinan-2-ones

The formation of N-substituted 1,3-oxazinan-2-ones from 1,3-dibromopropane and primary amines is a prime example of a process involving the intramolecular cyclization of an this compound intermediate. researchgate.net In a one-pot synthesis, benzylamine (B48309) first reacts with 1,3-dibromopropane to yield this compound. researchgate.net This intermediate is not isolated. Subsequently, in the presence of a bicarbonate source which acts as a carbonyl donor, the molecule undergoes an intramolecular cyclization. The benzylamino group acts as the nucleophile, displacing the bromide to form the six-membered heterocyclic ring of the 1,3-oxazinan-2-one. researchgate.netresearchgate.net

The efficiency of this transformation has been demonstrated with a variety of primary amines, leading to the corresponding N-substituted 1,3-oxazinan-2-ones in moderate to good yields. researchgate.netresearchgate.net

| Entry | Amine Reactant | N-Substituted 1,3-Oxazinan-2-one Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzylamine | N-Benzyl-1,3-oxazinan-2-one | 60 | researchgate.net |

| 2 | 2-Thenylamine | N-(2-Thenyl)-1,3-oxazinan-2-one | 61 | researchgate.net |

| 3 | 2-Phenylethylamine | N-(2-Phenylethyl)-1,3-oxazinan-2-one | 57 | researchgate.net |

| 4 | 2-(4-Methoxyphenyl)ethylamine | N-[2-(4-Methoxyphenyl)ethyl]-1,3-oxazinan-2-one | 54 | researchgate.net |

| 5 | Aniline | N-Phenyl-1,3-oxazinan-2-one | - | researchgate.net |

| 6 | p-Toluidine | N-(4-Tolyl)-1,3-oxazinan-2-one | 7 | researchgate.net |

| 7 | Cyclohexylamine | N-Cyclohexyl-1,3-oxazinan-2-one | 80 | researchgate.net |

| 8 | Octylamine | N-Octyl-1,3-oxazinan-2-one | 62 | researchgate.net |

| 9 | Dodecylamine | N-Dodecyl-1,3-oxazinan-2-one | 52 | researchgate.net |

Participation in Complex Heterocyclic Scaffolds (e.g., Azonane systems)

The synthesis of medium-ring nitrogen heterocycles, such as Azonanes, often presents significant challenges due to unfavorable entropic and enthalpic factors associated with ring closure. General strategies to overcome these hurdles include high-dilution techniques, the use of templates, or the incorporation of conformational constraints in the precursor. However, the application of these methods to this compound for the specific purpose of creating an Azonane scaffold is not documented in the available research.

Therefore, a detailed discussion with research findings and data tables on the participation of this compound in the formation of Azonane systems cannot be provided at this time due to a lack of published data on this specific transformation.

Mechanistic Studies of N Benzyl 3 Bromopropan 1 Amine Reactions

Elucidation of Alkylation Mechanisms

The alkylation of amines is a fundamental reaction in organic synthesis, and understanding its mechanism is crucial for controlling reaction outcomes. For a secondary amine like N-Benzyl-3-bromopropan-1-amine, the reaction involves the nucleophilic attack of the nitrogen atom on an electrophilic carbon. This process is governed by intricate equilibria and kinetic factors.

Proton Transfer Equilibria in Amine Alkylation

Typically, an additional equivalent of the starting amine or another base present in the reaction mixture acts as the proton acceptor. youtube.com The equilibrium can be represented as follows:

Step 1 (Alkylation): R2NH + R'-X → [R2N(H)R']+X-

Step 2 (Proton Transfer): [R2N(H)R']+X- + R2NH ⇌ R2NR' + [R2NH2]+X-

Kinetic Analysis of Reaction Pathways

The rate of amine alkylation is dependent on several factors, including the nucleophilicity of the amine, the nature of the electrophile and its leaving group, and the reaction conditions (solvent, temperature). Kinetic studies of related reactions, such as the addition of benzylamines to activated olefins, show that the transition state involves significant charge development. researchgate.net For the SN2 alkylation of this compound, the reaction is typically second-order, being first-order in both the amine and the alkylating agent.

The reaction rate can be expressed as: Rate = k[R2NH][R'-X]

Factors influencing the rate constant (k) include:

Nucleophilicity of the Amine: Electron-donating groups on the benzyl (B1604629) ring can increase the electron density on the nitrogen, enhancing its nucleophilicity and increasing the reaction rate.

Steric Hindrance: Bulky substituents on either the amine or the electrophile can hinder the approach of the nucleophile, slowing the reaction.

Leaving Group Ability: The bromide ion in the 3-bromopropyl group is a good leaving group, facilitating the SN2 reaction.

| Amine Substrate | Alkylating Agent | Relative Rate Constant (krel) |

|---|---|---|

| This compound | Methyl Iodide | 1.00 |

| N-(4-methoxybenzyl)-3-bromopropan-1-amine | Methyl Iodide | ~2.5 (Est.) |

| N-(4-nitrobenzyl)-3-bromopropan-1-amine | Methyl Iodide | ~0.4 (Est.) |

| This compound | Ethyl Bromide | ~0.1 (Est.) |

Understanding Selectivity in Synthetic Pathways

Selectivity is a paramount concern in the synthesis of complex molecules from precursors like this compound. Controlling which atoms react (chemoselectivity) and the spatial arrangement of those atoms (stereoselectivity) is key to achieving the desired product.

Controlling Mono- versus Polyalkylation

A significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation. youtube.com The initial product of alkylating a secondary amine like this compound is a tertiary amine. This tertiary amine can often be more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent to form a quaternary ammonium (B1175870) salt. youtube.com This process, known as polyalkylation, results in a mixture of products that can be difficult to separate. youtube.com

Several strategies have been developed to favor monoalkylation:

Use of Excess Amine: Employing a large excess of the amine substrate ensures that the alkylating agent is more likely to encounter a molecule of the starting amine rather than the monoalkylated product. libretexts.org

Sterically Hindered Reagents: Using bulky alkylating agents or amines can physically prevent the formation of the more sterically crowded polyalkylated products.

Reductive Amination: An alternative synthetic route that provides high selectivity for monoalkylation involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. researchgate.net

Catalytic Methods: Certain transition metal-catalyzed reactions under mild conditions have been shown to be highly selective for monoalkylation. researchgate.net

| Method | Principle | Typical Outcome |

|---|---|---|

| Excess Amine (5-10 eq.) | Statistical probability favors reaction with the more abundant starting amine. libretexts.org | Improved yield of mono-alkylated product. |

| Use of Bulky Groups | Steric hindrance disfavors the second alkylation step. | High selectivity for mono-alkylation. |

| Catalytic Ra-Ni / Alcohol | Mild conditions and catalyst surface effects can prevent over-reaction. researchgate.net | Efficient and selective mono-alkylation. researchgate.net |

| Direct Alkylation (1:1 Stoichiometry) | Product amine may be more nucleophilic than starting amine. youtube.com | Mixture of mono-, di-, and polyalkylated products. youtube.com |

Diastereoselectivity and Enantioselectivity in Transformations

When this compound reacts with a chiral molecule or under the influence of a chiral catalyst, the formation of stereoisomers is possible.

Diastereoselectivity: If the amine or its reaction partner already contains a stereocenter, the reaction can lead to the formation of diastereomers in unequal amounts. The existing chiral center influences the approach of the reagents, leading to a preferred transition state and, consequently, a major diastereomeric product. High diastereoselectivity has been observed in related reactions, such as the conjugate addition of enantiopure lithium N‐benzyl‐N‐(α-methylbenzyl)amide to unsaturated esters. researchgate.net

Enantioselectivity: The formation of a single enantiomer from an achiral starting material requires the use of a chiral influence, such as a chiral catalyst or auxiliary. Mechanistic models for enantioselective reactions often involve the formation of a catalyst-substrate complex. researchgate.net In these complexes, steric and electronic interactions between the substrate and the chiral ligand create a lower energy pathway for the formation of one enantiomer over the other. researchgate.net Chiral phosphoric acids, for example, have been used to catalyze kinetic resolutions of related benzyl alcohols through intramolecular cyclizations, demonstrating the power of chiral catalysts to control stereochemical outcomes. researchgate.net

Mechanistic Insights into Catalytic Systems

Catalysis offers powerful tools for enhancing the reactivity and selectivity of reactions involving this compound. Transition metal catalysts, in particular, can enable transformations under milder conditions and with greater efficiency. A common mechanistic paradigm is the "borrowing hydrogen" or "hydrogen auto-transfer" pathway, often used for the N-alkylation of amines with alcohols. rsc.org

A generalized catalytic cycle for a transition metal-catalyzed C-N bond formation might involve the following steps, as illustrated by studies on iridium and palladium systems: acs.orgrsc.org

Oxidation/Substrate Activation: The catalyst first interacts with one of the substrates. In a borrowing hydrogen mechanism, a metal-hydride species is formed by oxidizing an alcohol to an aldehyde or ketone. acs.org In other cross-coupling reactions, oxidative addition of a substrate like this compound to a low-valent metal center (e.g., Pd(0)) could occur.

Intermediate Formation: The activated species reacts with the second substrate. For example, the amine can react with the aldehyde formed in situ to generate an imine intermediate. acs.org

Reductive Elimination/Product Formation: The key bond-forming step often involves reductive elimination from the metal center, which releases the final product. In the borrowing hydrogen cycle, the metal-hydride then reduces the imine to form the new C-N bond and the final alkylated amine product. acs.org

Catalyst Regeneration: The catalyst is returned to its active state, ready to begin another cycle.

Mechanistic studies confirm that the catalyst is not merely a passive spectator but an active participant. For instance, in an iridium-catalyzed amination, the catalyst's resting state was identified as an iridium-hydride complex coordinated to the amine substrate. acs.org The rate-determining step was found to be the coordination of the imine intermediate to this metal center, highlighting the intricate role of the catalyst in orchestrating the reaction sequence. acs.org

Catalytic Cycles in Metal-Catalyzed Processes

The catalytic cycle for the intramolecular amination of this compound, particularly when catalyzed by a palladium(0) complex, is generally understood to proceed through a series of fundamental steps analogous to the Buchwald-Hartwig amination cycle. This process facilitates the formation of a new carbon-nitrogen bond to construct the pyrrolidine (B122466) ring.

The key steps in the proposed catalytic cycle are:

Deprotonation and Ligand Exchange : Following oxidative addition, the pendant amine group of the substrate coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand. This results in a more nucleophilic nitrogen atom, poised for subsequent bond formation.

Reductive Elimination : The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex. In this intramolecular step, the newly formed C-N bond creates the N-benzylpyrrolidine product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, although in the formation of a five-membered ring from a 3-bromopropylamine (B98683) derivative, this is generally less favored. wikipedia.org

Below is a table summarizing the key stages of the proposed catalytic cycle for the intramolecular cyclization of this compound.

| Step | Description | Reactant(s) | Catalyst State | Intermediate/Product |

| 1 | Oxidative Addition | This compound, Pd(0)L_n | Pd(0) → Pd(II) | Alkylpalladium(II) halide complex |

| 2 | Deprotonation | Alkylpalladium(II) halide complex, Base | Pd(II) | Palladium(II) amido complex |

| 3 | Reductive Elimination | Palladium(II) amido complex | Pd(II) → Pd(0) | N-benzylpyrrolidine, Pd(0)L_n |

Role of Intermediates and Transition States

The efficiency and selectivity of the metal-catalyzed intramolecular cyclization of this compound are governed by the stability and reactivity of the various intermediates and the energies of the transition states connecting them.

Intermediates:

Palladium(0) Resting State : The active catalyst is a low-ligated palladium(0) species. The choice of ligands, often bulky, electron-rich phosphines, is crucial in stabilizing this species and influencing its reactivity in the subsequent oxidative addition step. youtube.com

Oxidative Addition Adduct : The first key intermediate is the alkylpalladium(II) halide complex formed after the palladium(0) catalyst inserts into the C-Br bond. The stability and structure of this intermediate can be influenced by the nature of the ligands on the palladium center.

Palladium(II) Amido Complex : Following deprotonation of the coordinated amine, a five-coordinate palladium(II) amido complex is formed. This intermediate is critical as it is the direct precursor to the C-N bond-forming reductive elimination step. The geometry of this complex will dictate the feasibility of the subsequent ring closure.

Transition States:

Oxidative Addition Transition State : The transition state for the oxidative addition step is considered to be the highest in energy for many cross-coupling reactions, making this step rate-determining. nih.gov The geometry of this transition state involves the approach of the palladium(0) center to the C-Br bond.

Reductive Elimination Transition State : The transition state for the reductive elimination step involves the palladium center bringing the carbon and nitrogen atoms into proximity to facilitate bond formation. The strain associated with forming the five-membered pyrrolidine ring will be reflected in the energy of this transition state. For the formation of five- and six-membered rings, this step is generally facile.

The following table outlines the proposed key intermediates and transition states in the catalytic cycle.

| Species | Description | Role in Catalytic Cycle | Factors Influencing Stability/Energy |

| Intermediate | Pd(0)L_n | Active catalyst | Nature of ligand (L) |

| Intermediate | [Pd(II)(CH₂CH₂CH₂NHBn)(Br)L_n] | Product of oxidative addition | Ligand sterics and electronics |

| Transition State | [Pd(0)L_n---Br---(CH₂)₃NHBn]‡ | Transition state for oxidative addition | C-Br bond strength, Pd nucleophilicity |

| Intermediate | [Pd(II)(CH₂CH₂CH₂NBn)L_n] | Precursor to reductive elimination | Basicity of the medium |

| Transition State | [Pd(II)(CH₂CH₂CH₂NBn)L_n]‡ | Transition state for C-N bond formation | Ring strain of forming pyrrolidine |

Spectroscopic Elucidation of N Benzyl 3 Bromopropan 1 Amine and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For N-Benzyl-3-bromopropan-1-amine (C₁₀H₁₄BrN), the presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. docbrown.info

Table 3: Predicted HRMS Data for this compound

| Ion | Elemental Composition | Calculated m/z |

| [M]⁺ | C₁₀H₁₄⁷⁹BrN⁺ | 227.0313 |

| [M+2]⁺ | C₁₀H₁₄⁸¹BrN⁺ | 229.0292 |

In the mass spectrometer, the molecular ion can fragment into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways are expected:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org This would lead to the formation of a stable benzylamine (B48309) fragment or a bromopropyl fragment.

Loss of a Bromine Radical: The C-Br bond can break, leading to the loss of a bromine radical (•Br), resulting in a fragment with an m/z corresponding to the remaining cation.

Formation of the Tropylium (B1234903) Ion: A characteristic fragmentation of benzyl-containing compounds is the rearrangement of the benzyl (B1604629) cation to the highly stable tropylium ion (C₇H₇⁺) at m/z 91. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 227/229 | [C₁₀H₁₄BrN]⁺ | Molecular Ion |

| 148 | [C₁₀H₁₄N]⁺ | Loss of •Br |

| 120/122 | [C₃H₇BrN]⁺ | Cleavage of the benzyl-nitrogen bond |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage with loss of C₃H₆Br |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to these vibrations. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the secondary amine, the aromatic benzyl group, the aliphatic propyl chain, and the carbon-bromine bond.

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretch: As a secondary amine, the molecule exhibits a single, typically weak to moderate absorption band for the N-H stretching vibration. wpmucdn.comorgchemboulder.com This band is expected to appear in the region of 3300-3500 cm⁻¹. libretexts.org Its presence is a clear indicator of the secondary amine functional group.

C-H Stretches: Two types of C-H stretching vibrations are anticipated. The aromatic C-H stretches from the benzyl group typically appear at wavenumbers just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). In contrast, the aliphatic C-H stretches from the propyl and benzylic methylene (B1212753) (-CH₂-) groups are found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). wpmucdn.com

Aromatic C=C Stretches: The presence of the benzene (B151609) ring is further confirmed by a series of absorption bands in the 1450-1600 cm⁻¹ region, which are due to carbon-carbon double bond stretching vibrations within the aromatic ring.

N-H Bend: The N-H bending (scissoring) vibration for secondary amines can sometimes be observed near 1550-1650 cm⁻¹, though its intensity can be variable and may overlap with aromatic C=C stretching bands. wpmucdn.com

C-N Stretch: The stretching vibration of the aliphatic carbon-nitrogen bond is typically found in the 1000-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org

C-Br Stretch: The carbon-bromine bond produces a strong absorption band in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹. This peak is a key marker for the bromo-substituent on the propyl chain.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak - Medium |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic Chains | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium - Strong (multiple bands) |

| Secondary Amine | N-H Bend | 1550 - 1650 | Variable |

| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium |

| Alkyl Halide | C-Br Stretch | 500 - 600 | Strong |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While IR spectroscopy effectively identifies functional groups, it does not provide a complete picture of the molecular skeleton or the connectivity of atoms. For an unambiguous structural confirmation of this compound, data from IR spectroscopy must be integrated with other powerful techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons, the benzylic protons (Ph-CH₂-N), the three different methylene groups of the propyl chain (-N-CH₂-CH₂-CH₂-Br), and the single amine proton (-NH-). The chemical shifts of the methylene protons are influenced by the adjacent electronegative nitrogen and bromine atoms, causing them to appear further downfield. libretexts.org The signal for the N-H proton is often broad and its chemical shift can vary. libretexts.org

¹³C NMR: A carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different electronic environment. This allows for a direct count of the non-equivalent carbons in the molecule, confirming the presence of the ten carbon atoms in the structure (four aromatic, one benzylic, and three propyl chain carbons, assuming symmetry in the phenyl ring).

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. A key feature for this compound would be the presence of a second peak (M+2) of nearly equal intensity to the molecular ion peak. This characteristic 1:1 isotopic pattern is a definitive signature for the presence of a single bromine atom, due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.

Nitrogen Rule: The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound contains one nitrogen atom, which would suggest an odd molecular weight; however, the presence of a halogen atom like bromine complicates this simple rule.

Fragmentation Pattern: The molecule would also exhibit a characteristic fragmentation pattern. A common fragmentation pathway for benzylamines is the cleavage of the bond adjacent to the nitrogen atom (alpha-cleavage), which would likely lead to the formation of a stable benzyl cation or tropylium ion at a mass-to-charge ratio (m/z) of 91. libretexts.org This fragment is often the base peak in the spectrum.

By combining these techniques, a complete structural assignment is achieved. IR spectroscopy confirms the functional groups (secondary amine, aromatic ring, C-Br bond). NMR spectroscopy maps out the precise carbon-hydrogen framework and the connectivity of the atoms. Finally, mass spectrometry confirms the molecular weight, verifies the presence of bromine through its isotopic signature, and supports the proposed structure through predictable fragmentation patterns. This integrated approach leaves no ambiguity in the final structural elucidation of this compound.

Computational Investigations on N Benzyl 3 Bromopropan 1 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular geometry, and energetic properties, which collectively govern the chemical behavior of N-Benzyl-3-bromopropan-1-amine. Density Functional Theory (DFT) is a widely employed method for such investigations due to its favorable balance of computational cost and accuracy. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable single bonds (e.g., C-C bonds in the propyl chain and the C-N bond), multiple energy minima, known as conformers, can exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformer(s). This is crucial as the geometry of a molecule influences its physical properties and reactivity. The analysis reveals how intramolecular interactions, such as steric hindrance or hydrogen bonding, dictate the preferred shape of the molecule. For this compound, rotations around the Cα-Cβ and Cβ-Cγ bonds of the propyl chain, as well as the N-CH2 bond, would lead to various staggered and eclipsed conformations with different relative energies. The global minimum energy structure represents the most populated conformation at equilibrium.

Below is an illustrative data table showing typical bond lengths and angles for the optimized geometry of the most stable conformer, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Typical Calculated Value |

| Bond Lengths | ||

| C-Br | 1.96 Å | |

| C-C (propyl) | 1.53 Å | |

| C-N | 1.47 Å | |

| N-C (benzyl) | 1.46 Å | |

| C-H | 1.09 Å | |

| C=C (aromatic) | 1.40 Å | |

| Bond Angles | ||

| C-C-Br | 110.5° | |

| C-C-C | 112.0° | |

| C-C-N | 111.5° | |

| C-N-C | 113.0° |

Note: These values are representative and would be precisely determined in a specific computational study.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature. youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as the electron donor in a reaction. youtube.com For this compound, the HOMO is expected to be primarily localized on the nitrogen atom, due to its lone pair of electrons, with some contribution from the π-system of the benzyl (B1604629) group. The energy of the HOMO is related to the ionization potential and indicates the nucleophilicity of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons. youtube.com In this molecule, the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond. This makes the carbon atom attached to the bromine an electrophilic site, susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Molecular Orbital | Description | Illustrative Energy Value (eV) | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | -6.5 eV | Localized on N and benzyl ring; site of nucleophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | -0.8 eV | Localized on the C-Br σ* orbital; site of electrophilic attack. |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 5.7 eV | Indicates high kinetic stability but defined reactive sites. |

Note: Energy values are illustrative examples based on similar molecules.

Reaction Pathway Modeling and Energy Profiles

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing a dynamic view of how reactants are converted into products. This involves mapping the potential energy surface that connects reactants, transition states, intermediates, and products.

For this compound, a key reaction is the intramolecular cyclization to form a four-membered azetidinium ring, which proceeds via an intramolecular SN2 reaction. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. Modeling this pathway helps in understanding the reaction mechanism and the factors that control its rate.

Transition State Analysis for Key Transformations

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. researchgate.net Locating and characterizing the TS is a central goal of reaction modeling. Computationally, this involves finding a first-order saddle point on the potential energy surface.

For the intramolecular cyclization of this compound, the transition state would feature a partially formed C-N bond and a partially broken C-Br bond. The geometry of this TS, including the key bond lengths and angles, dictates the stereochemical outcome of the reaction. The energy of the transition state relative to the reactants defines the activation energy (Ea), a critical parameter for determining the reaction rate.

| Transformation | Reactant(s) | Product(s) | Illustrative Activation Energy (Ea) |

| Intramolecular Cyclization | This compound | 1-Benzylazetidinium bromide | 25 kcal/mol |

| Intermolecular Substitution | This compound + OH⁻ | N-Benzyl-3-aminopropan-1-ol + Br⁻ | 22 kcal/mol |

Note: Activation energies are hypothetical values for comparison.

Prediction of Reaction Selectivity and Yields

When a molecule can undergo multiple competing reactions, computational modeling can predict the selectivity by comparing the activation energies of the different pathways. researchgate.net The pathway with the lowest activation energy will be kinetically favored and is expected to yield the major product.

For this compound, an example of competing pathways could be intramolecular cyclization versus an intermolecular SN2 reaction with an external nucleophile (e.g., hydroxide). By calculating the energy profiles for both pathways, one can predict which reaction will dominate under specific conditions. If the activation energy for the intermolecular reaction is lower than that for the intramolecular cyclization, the intermolecular substitution product would be expected to form in higher yield.

| Reaction Pathway | Activation Energy (Ea) | Relative Rate (k_rel) | Predicted Outcome |

| Pathway A: Intramolecular Cyclization | 25 kcal/mol | 1 | Minor Product |

| Pathway B: Intermolecular Substitution (with OH⁻) | 22 kcal/mol | ~50 | Major Product |

Note: The table illustrates how a difference in calculated activation energy can be used to predict the major reaction product. Relative rate is estimated using the Arrhenius equation for a given temperature.

Solvation Models in Computational Studies

Most chemical reactions are conducted in a solvent, which can significantly influence reaction rates and equilibria. Solvation models are computational methods used to account for the effects of the solvent environment. wikipedia.org These models are essential for obtaining results that can be accurately compared with experimental data.

There are two main classes of solvation models: